3,5-Bis(trifluoromethyl)benzal bromide
Description
Academic Significance of Polyfluorinated Benzyl (B1604629) Halides
Polyfluorinated benzyl halides, including 3,5-bis(trifluoromethyl)benzyl bromide, hold considerable academic significance due to the unique electronic properties imparted by fluorine atoms. The incorporation of trifluoromethyl groups can dramatically alter a molecule's biological activity, lipophilicity, and metabolic stability. chemimpex.com In medicinal chemistry, this is a crucial strategy for developing new drug candidates with improved efficacy. chemimpex.com
The strong electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions. This characteristic is exploited in the synthesis of a wide array of derivatives. Furthermore, the presence of these bulky, lipophilic CF3 groups can influence the conformation of molecules, which is a key factor in designing ligands for specific biological targets. In materials science, the introduction of fluorinated moieties can lead to materials with novel properties, such as enhanced thermal stability and specific optical characteristics. Research has shown that using trifluoromethylated benzyl protecting groups, like the 3,5-bis(trifluoromethyl)benzyl group, can lead to a consistent increase in 1,2-cis selectivity in glycosylation reactions, which is important in the synthesis of oligosaccharides. nih.gov
Historical Context of Fluorinated Compound Research
The journey of fluorine chemistry began long before the element itself was isolated. In the 16th century, Georgius Agricola described the use of a mineral he named "fluores" (now known as fluorite) as a flux in metallurgy. wikipedia.org, rsc.org The corrosive nature of what we now know as hydrofluoric acid was noted in the late 17th century by glass workers. rsc.org In 1771, Carl Wilhelm Scheele prepared hydrofluoric acid, recognizing it as a unique acid. wikipedia.org
Despite these early observations, isolating elemental fluorine proved to be a formidable challenge due to its extreme reactivity and the toxicity of its compounds. wikipedia.org, rsc.org Many chemists attempted and failed, sometimes with tragic consequences. rsc.org It was not until 1886 that French chemist Henri Moissan successfully isolated fluorine gas through the electrolysis of a solution of potassium fluoride (B91410) in anhydrous hydrogen fluoride, an achievement for which he later received the Nobel Prize. nih.gov, wikipedia.org
The 20th century saw a surge in organofluorine chemistry. Key developments included the Schiemann reaction for synthesizing fluoroaromatic compounds and the Swarts reaction for creating aromatic compounds with fluorinated side chains. nih.gov However, the large-scale production of fluorine was primarily driven by the military needs of World War II. The Manhattan Project required vast quantities of uranium hexafluoride to separate uranium isotopes for the atomic bomb, spurring major advancements in fluorine production and handling technology. nih.gov, wikipedia.org In the post-war era, companies like DuPont commercialized major fluorochemicals, including Freon refrigerants and Teflon (polytetrafluoroethylene), which was discovered accidentally by Roy J. Plunkett in 1938. wikipedia.org, manufacturingdive.com These developments laid the foundation for the synthesis of a vast array of fluorinated compounds, including specialized reagents like 3,5-bis(trifluoromethyl)benzyl bromide.
Overview of Research Trajectories for 3,5-Bis(trifluoromethyl)benzyl Bromide
Research involving 3,5-bis(trifluoromethyl)benzyl bromide is diverse, reflecting its utility as a versatile chemical intermediate. Its applications span medicinal chemistry, organic synthesis, and materials science.
One significant area of research is its use as a derivatizing agent. For instance, it has been employed in the detection of uracil (B121893) in DNA through gas chromatography and negative chemical ionization mass spectrometry. sigmaaldrich.com, chemdad.com
In the field of medicinal chemistry, the compound serves as a crucial building block. It was used in the enantioselective synthesis of L-733,060, a non-peptidic neurokinin NK1 receptor antagonist. sigmaaldrich.com The 3,5-bis(trifluoromethyl)benzyl moiety is often incorporated into molecules to enhance their biological activity and pharmacokinetic properties. chemimpex.com
The compound is also a key starting material in the synthesis of novel organic structures. Researchers have prepared N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 3,5-bis(trifluoromethyl)benzylamine (B151408), which itself can be derived from the bromide. mdpi.com This diamine is a valuable precursor for creating benzimidazoles and other heterocyclic systems with potential applications in organic electronics and as organocatalysts. mdpi.com Similarly, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been reported through a direct amidation reaction. mdpi.com
Furthermore, 3,5-bis(trifluoromethyl)benzyl bromide is used to synthesize phase-transfer catalysts, such as N-3,5-bis(trifluoromethyl)benzyl-cinchonidinium bromide, which are employed in asymmetric synthesis. buchler-gmbh.com Its role as a protecting group in complex syntheses, such as oligosaccharide synthesis, where it influences stereoselectivity, is another active area of investigation. nih.gov
Table 2: Selected Research Applications of 3,5-Bis(trifluoromethyl)benzyl Bromide
| Application Area | Specific Use | Reference |
|---|---|---|
| Analytical Chemistry | Derivatization reagent for GC-MS analysis of uracil in DNA. | sigmaaldrich.com, chemdad.com |
| Medicinal Chemistry | Intermediate in the synthesis of NK1 receptor antagonists (e.g., L-733,060). | sigmaaldrich.com |
| Organic Synthesis | Precursor for N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. | mdpi.com |
| Organic Synthesis | Protecting group in highly 1,2-cis-selective glycosylation reactions. | nih.gov |
| Catalysis | Synthesis of chiral phase-transfer catalysts (e.g., N-3,5-bis(trifluoromethyl)benzyl-cinchonidinium bromide). | buchler-gmbh.com |
| Materials Science | Building block for novel fluorinated compounds and advanced materials. | chemimpex.com |
Synthetic Methodologies and Process Development for 3,5-Bis(trifluoromethyl)benzyl Bromide
The synthesis of 3,5-bis(trifluoromethyl)benzyl bromide, a key intermediate in the production of pharmaceuticals and other specialty chemicals, is accomplished through several strategic pathways. nih.govnih.gov These routes primarily diverge into two main approaches: the direct halogenation of a benzyl alcohol precursor and a multi-step process involving the formation and subsequent reaction of a Grignard reagent.
**2.1. Strategic Approaches to Benzyl Bromide Formation
The selection of a synthetic strategy for 3,5-bis(trifluoromethyl)benzyl bromide often depends on factors such as precursor availability, desired scale, and process safety considerations. The two predominant methodologies are the functional group transformation of 3,5-bis(trifluoromethyl)benzyl alcohol and the construction of the target molecule from an aryl halide via an organometallic intermediate.
A common and direct method for preparing 3,5-bis(trifluoromethyl)benzyl bromide involves the bromination of 3,5-bis(trifluoromethyl)benzyl alcohol. google.comsigmaaldrich.com This transformation can be achieved using several standard brominating agents, with the choice of reagent influencing reaction conditions and outcomes.
The conversion of primary and secondary alcohols to their corresponding alkyl bromides is a fundamental transformation in organic synthesis, and phosphorus tribromide (PBr₃) is a frequently utilized reagent for this purpose. commonorganicchemistry.combyjus.com The reaction mechanism involves an initial attack by the alcohol's oxygen on the electrophilic phosphorus atom, followed by an Sₙ2 substitution by the bromide ion. byjus.comyoutube.com This Sₙ2 pathway typically results in an inversion of configuration if the alcohol's carbon center is chiral. commonorganicchemistry.combyjus.com For the synthesis of 3,5-bis(trifluoromethyl)benzyl bromide, the precursor alcohol is treated with PBr₃, often yielding higher outputs compared to methods using hydrobromic acid and avoiding carbocation rearrangement issues. google.combyjus.com
Another established method is the Appel reaction, which employs a combination of carbon tetrachloride (CBr₄) or another bromine source and triphenylphosphine (B44618) (PPh₃). commonorganicchemistry.comtcichemicals.com Similar to the PBr₃ reaction, the Appel reaction proceeds via an Sₙ2 mechanism, leading to stereochemical inversion. commonorganicchemistry.com The process involves the in-situ formation of a phosphonium (B103445) salt, which activates the alcohol's hydroxyl group for displacement by bromide. manac-inc.co.jp
| Method | Brominating Agent(s) | Typical Mechanism | Key Characteristics |
|---|---|---|---|
| PBr₃ Reaction | Phosphorus Tribromide (PBr₃) | Sₙ2 | Effective for primary and secondary alcohols; generally provides high yields. byjus.com |
| Appel Reaction | Carbon Tetrabromide (CBr₄) & Triphenylphosphine (PPh₃) | Sₙ2 | Mild conditions; useful for sensitive substrates. commonorganicchemistry.comtcichemicals.com |
A direct and atom-economical approach to brominating 3,5-bis(trifluoromethyl)benzyl alcohol is through the use of aqueous hydrobromic acid (HBr). google.com This acid-catalyzed reaction can be performed with or without the addition of a stronger acid, such as sulfuric acid, to facilitate the process. google.com The mechanism involves the protonation of the benzylic hydroxyl group by HBr, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule to form the final product. While effective, this method can sometimes lead to different stereochemical outcomes compared to Sₙ2-dominant reactions, potentially resulting in mixtures of stereoisomers if applied to chiral substrates. nih.gov
An alternative and powerful strategy for constructing the carbon skeleton of the target molecule begins with 3,5-bis(trifluoromethyl)bromobenzene (B1265498). google.comgoogle.com This route leverages the formation of a highly reactive organometallic intermediate, which is then functionalized and converted to the desired benzyl bromide.
The initial step in this pathway is the synthesis of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide. google.com This is achieved by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium metal in an anhydrous ether solvent, most commonly tetrahydrofuran (B95107) (THF). google.comgoogle.com The reaction is exothermic and requires careful control of the addition rate of the aryl bromide to the magnesium suspension to maintain a safe temperature, often near the solvent's reflux point. google.comgoogle.com It is noted in the literature that the preparation of trifluoromethylphenyl Grignard reagents can be hazardous, with potential for detonation if solvent is lost or the reaction undergoes a thermal runaway. orgsyn.orgacs.org Therefore, controlled conditions and the use of THF as a solvent are critical for a safe and reliable preparation. orgsyn.org
| Reactant | Reagent | Typical Solvent | Key Reaction Conditions |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)bromobenzene | Magnesium (granules or turnings) | Tetrahydrofuran (THF) | Anhydrous conditions; controlled addition of bromide to magnesium slurry; reaction temperature may be initiated at 30-35°C or at reflux. google.comgoogle.com |
Following the successful formation of the 3,5-bis(trifluoromethyl)phenylmagnesium bromide, the synthesis proceeds through a two-step sequence to arrive at the final product. google.com The Grignard reagent is first reacted with an electrophilic source of formaldehyde, such as solid paraformaldehyde. google.com This formylation step introduces the required benzylic carbon, yielding 3,5-bis(trifluoromethyl)benzyl alcohol after aqueous workup. google.com
The crude or purified 3,5-bis(trifluoromethyl)benzyl alcohol obtained from this step is then subjected to a halogenation reaction to produce 3,5-bis(trifluoromethyl)benzyl bromide. google.com The methods for this final conversion are the same as those described in section 2.1.1, including treatment with PBr₃ or aqueous HBr, effectively completing the Grignard-based synthetic route. google.com This integrated process allows for the construction of the target molecule from a readily available aryl bromide precursor. google.com
Structure
3D Structure
Properties
IUPAC Name |
1-(dibromomethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F6/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMCEFXKBHMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development for 3,5 Bis Trifluoromethyl Benzyl Bromide
Strategic Approaches to Benzyl (B1604629) Bromide Formation
Selective Benzylic Bromination Techniques
The primary challenge in synthesizing mono-brominated benzylic compounds is preventing over-bromination, which leads to the formation of dibromo- and tribromo- byproducts. scientificupdate.com The Wohl-Ziegler reaction is a classic method for this transformation, but modern adaptations focus on improving selectivity. scientificupdate.com
N-Halosuccinimides, particularly N-Bromosuccinimide (NBS), are widely used reagents for benzylic bromination. researchgate.net The reaction proceeds via a free-radical mechanism, typically initiated by light (photochemical activation) or a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net The key to the selectivity of NBS is its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical chain reaction at the benzylic position over competing ionic reactions on the aromatic ring. scientificupdate.com
A related and often more advantageous reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). scientificupdate.com DBDMH can offer improved selectivity and prevent competing bromination of the aromatic ring, a side reaction that can sometimes occur with NBS, especially in the presence of Brønsted acids. scientificupdate.com The use of DBDMH in conjunction with a catalyst like zirconium tetrachloride (ZrCl₄) has been noted as an effective combination for clean benzylic bromination. scientificupdate.com
| Reagent | Common Initiator | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, Light | Widely available, classic Wohl-Ziegler conditions. scientificupdate.com | Potential for over-bromination; risk of ring bromination. scientificupdate.com |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN, Light, Catalytic ZrCl₄ | Higher selectivity, prevents competing aromatic bromination. scientificupdate.com | Less commonly cited than NBS for this specific transformation. |
Reaction Condition Optimization for Enhanced Synthesis Yields
Optimizing reaction conditions is critical for maximizing the yield of 3,5-bis(trifluoromethyl)benzyl bromide while minimizing impurities. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. bohrium.com
Solvent: The choice of solvent can significantly influence reaction efficiency. bohrium.com Halogenated solvents like carbon tetrachloride were traditionally used but are now often replaced by less toxic alternatives such as (trifluoromethyl)benzene. bohrium.comresearchgate.net The solvent must be inert to the radical conditions.
Temperature and Initiation: The reaction temperature must be carefully controlled to balance the rate of reaction with the stability of the radical initiator and the desired product. bohrium.com For thermally initiated reactions, the temperature is chosen based on the decomposition rate of the initiator (e.g., AIBN). For photo-initiated reactions, lower temperatures can often be used, which can improve selectivity. gla.ac.uk
Stoichiometry: The ratio of the substrate (3,5-bis(trifluoromethyl)toluene) to the brominating agent (e.g., NBS) is crucial. bohrium.com Using a slight excess of the substrate can help minimize the formation of the di-brominated byproduct. However, precise control is needed to ensure high conversion of the starting material. Using around 1.2 equivalents of the brominating agent has been found to be effective in similar systems to achieve good yield without significant dibromination. bohrium.com
| Parameter | Condition | Impact on Yield and Selectivity |
|---|---|---|
| Solvent | Inert, Non-polar (e.g., CCl₄, (CF₃)C₆H₅) | Favors radical pathway, leading to higher selectivity for benzylic position. bohrium.comresearchgate.net |
| Polar or Protic | Can promote ionic side reactions, reducing yield. | |
| Temperature | Optimal (e.g., reflux for thermal initiation) | Ensures efficient radical generation and reaction rate. bohrium.com |
| Too High / Too Low | May lead to byproduct formation or slow/incomplete reaction. bohrium.com | |
| Reagent Ratio (Brominating Agent:Substrate) | ~1.0 - 1.2 : 1 | Optimizes for high yield of mono-brominated product while minimizing di-bromination. bohrium.com |
| > 1.5 : 1 | Significantly increases the formation of di-brominated impurities. scientificupdate.com |
Innovations in Production: Batch versus Continuous Flow Synthesis
The production of fine chemicals and pharmaceutical intermediates is undergoing a shift from traditional batch processing to modern continuous flow synthesis. labmanager.comresearchgate.net Both methods have distinct advantages and are chosen based on factors like reaction complexity, safety, and production scale. labmanager.com
Batch Synthesis is the conventional method where reactants are combined in a single vessel and the reaction proceeds over a set time. labmanager.com This approach offers flexibility, making it suitable for exploratory research and multi-step syntheses where conditions may need to be adjusted. labmanager.com
Continuous Flow Synthesis involves pumping reactants through a network of tubes or channels where the reaction occurs. researchgate.net This technology offers superior control over reaction parameters like temperature and mixing, leading to enhanced safety, higher reproducibility, and often, better yields and selectivity. researchgate.net For potentially hazardous reactions, the small reactor volume at any given time significantly improves the safety profile. researchgate.net
A study on the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a direct derivative of 3,5-bis(trifluoromethyl)benzyl bromide, highlighted the benefits of shifting from batch to a microflow process. researchgate.netacs.org The continuous flow method improved the safety profile by minimizing the accumulation of hazardous intermediates and was optimized for operation in a microcapillary tube reactor. researchgate.netacs.org Such findings strongly suggest that the synthesis of the parent compound, 3,5-bis(trifluoromethyl)benzyl bromide, would also benefit from continuous flow technology, particularly at an industrial scale. nih.gov
| Aspect | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Good; allows for in-situ adjustments. labmanager.com | Superior; precise control of temperature, pressure, and residence time. researchgate.net |
| Safety | Higher risk with hazardous reactions due to large volumes. researchgate.net | Inherently safer due to small reactor volumes and better heat management. researchgate.net |
| Scalability | Can be challenging; may require re-optimization. | More straightforward scaling by running the system for longer periods ("scaling-out"). labmanager.com |
| Yield & Selectivity | Can be lower due to temperature/concentration gradients. | Often higher due to superior process control. nih.gov |
| Ideal Application | Exploratory research, low-throughput labs. labmanager.com | Process optimization, high-throughput manufacturing, hazardous reactions. labmanager.comresearchgate.net |
Chemical Reactivity and Mechanistic Insights of 3,5 Bis Trifluoromethyl Benzyl Bromide
Electronic Effects of Trifluoromethyl Substituents on Reactivity
The presence of two trifluoromethyl (-CF₃) groups on the aromatic ring at the meta positions relative to the bromomethyl group dramatically influences the electronic properties and subsequent reactivity of the molecule. The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govtcichemicals.com
The high electronegativity of fluorine atoms imparts a strong inductive electron-withdrawing effect to the trifluoromethyl group. tcichemicals.comnih.gov In 3,5-bis(trifluoromethyl)benzyl bromide, these two groups synergistically pull electron density from the benzene (B151609) ring. This inductive withdrawal significantly enhances the electrophilic character of the benzylic carbon, making it more susceptible to attack by nucleophiles. nih.gov This pronounced electrophilicity is a key determinant of the compound's reaction pathways, favoring processes initiated by nucleophilic attack. The electron-deficient nature of the aromatic ring also influences its interactions with catalysts and other reagents in various transformations.
While benzylic carbocations are generally stabilized by resonance through delocalization of the positive charge into the aromatic ring, the presence of strong electron-withdrawing groups significantly counteracts this effect. libretexts.orgvedantu.comyoutube.com The two -CF₃ groups on 3,5-bis(trifluoromethyl)benzyl bromide strongly destabilize the formation of the corresponding benzylic carbocation. libretexts.orgnih.gov This destabilization arises because the groups inductively pull electron density away from the ring, which in turn cannot effectively delocalize and stabilize the positive charge on the benzylic carbon. Consequently, reaction pathways that proceed through a discrete carbocation intermediate, such as a pure Sₙ1 mechanism, are energetically unfavorable for this substrate.
Nucleophilic Substitution Reactions and Their Stereochemistry
The electronic properties of 3,5-bis(trifluoromethyl)benzyl bromide directly influence the mechanisms of its nucleophilic substitution reactions.
Nucleophilic substitution reactions can proceed via two primary mechanisms: the unimolecular Sₙ1 reaction, which involves a carbocation intermediate, and the bimolecular Sₙ2 reaction, which is a concerted process. masterorganicchemistry.commasterorganicchemistry.com
Sₙ1 Pathway : The rate of an Sₙ1 reaction is dependent on the stability of the carbocation intermediate. masterorganicchemistry.comyoutube.com As discussed, the two -CF₃ groups strongly destabilize the benzylic carbocation of 3,5-bis(trifluoromethyl)benzyl bromide. libretexts.orgnih.gov This high-energy intermediate makes the Sₙ1 pathway thermodynamically and kinetically disfavored compared to simple benzyl (B1604629) bromide. youtube.com
Sₙ2 Pathway : The Sₙ2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, proceeding through a single transition state. masterorganicchemistry.com The rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For 3,5-bis(trifluoromethyl)benzyl bromide, the primary nature of the benzylic carbon and the absence of significant steric hindrance around the reaction center allow for the Sₙ2 pathway to be viable. The strong electrophilicity of the benzylic carbon, enhanced by the -CF₃ groups, makes it a good target for Sₙ2 attack. Therefore, under conditions with a reasonably strong nucleophile, the Sₙ2 mechanism is the more probable pathway. masterorganicchemistry.comyoutube.com
Benzylic substrates can often react via a spectrum of mechanisms between the Sₙ1 and Sₙ2 extremes. youtube.combeilstein-journals.org However, the pronounced electronic destabilization of the carbocation pushes the reactivity of 3,5-bis(trifluoromethyl)benzyl bromide strongly towards the Sₙ2 end of that spectrum.
The electronic nature of the 3,5-bis(trifluoromethyl)benzyl group has been leveraged to control stereochemical outcomes in complex syntheses, such as glycosylation reactions, which are a form of alkylation. In these reactions, the group is used as a protecting group on the oxygen atoms of a glycosyl donor. Studies have shown that increasing the electron-withdrawing capacity of benzyl protecting groups on a glucosyl donor can significantly enhance 1,2-cis-selectivity. nih.govacs.org
Research has demonstrated that when comparing benzyl (Bn), 4-trifluoromethylbenzyl (4-CF₃Bn), and 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) protecting groups, the 1,2-cis selectivity increases with the number of trifluoromethyl groups. nih.gov This effect is attributed to the modulation of the reactivity of the glycosyl donor, disfavoring dissociative pathways (Sₙ1-like) that can lead to scrambling of stereochemistry and favoring associative pathways (Sₙ2-like) that lead to a specific stereochemical outcome. nih.gov For example, in the glycosylation of N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol, the diastereomeric ratio (α/β, corresponding to 1,2-cis/1,2-trans) improved significantly with more electron-withdrawing protecting groups. nih.gov
Table 1: Effect of Trifluoromethylated Benzyl Protecting Groups on Diastereoselectivity of Glucosylation
| Donor Protecting Group | Acceptor | Product Ratio (α/β) | Reference |
|---|---|---|---|
| Benzyl (Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 11:1 | nih.gov |
| 4-Trifluoromethylbenzyl (CF₃Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 16:1 | nih.gov |
| 3,5-Bis-trifluoromethylbenzyl (3,5-bis-CF₃Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 31:1 | nih.gov |
| Benzyl (Bn) | 3-Azidopropan-1-ol | 11:1 | nih.gov |
| 4-Trifluoromethylbenzyl (CF₃Bn) | 3-Azidopropan-1-ol | 22:1 | nih.gov |
| 3,5-Bis-trifluoromethylbenzyl (3,5-bis-CF₃Bn) | 3-Azidopropan-1-ol | 34:1 | nih.gov |
Cross-Coupling Reaction Scope and Limitations
3,5-Bis(trifluoromethyl)benzyl bromide is a viable substrate in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl groups can influence the rate-determining steps of the catalytic cycle, such as oxidative addition.
The compound has been successfully employed in Suzuki-Miyaura cross-coupling reactions. For instance, the reaction of benzylic halides with arylboronic acids can be catalyzed by palladium complexes. lookchem.comresearchgate.net While electron-withdrawing groups on the benzyl halide are reported to have only a minor influence on reaction rates in some systems, the specific reactivity can depend heavily on the catalyst and conditions used. lookchem.com
It has also been used as a substrate in Sonogashira-type couplings. The reaction of m-CF₃ benzyl bromide with lithium acetylides proceeds efficiently to give the desired product in good yield, indicating that the strong electron-withdrawing groups are well-tolerated in this transformation. nih.gov The Heck reaction, another cornerstone of palladium catalysis, is also feasible with benzyl halides. beilstein-journals.orgnih.govnih.gov While specific studies on 3,5-bis(trifluoromethyl)benzyl bromide are less common, the reactivity of similar secondary trifluoromethylated alkyl bromides in Heck-type reactions has been demonstrated, proceeding under mild conditions with high efficiency. beilstein-journals.org
However, limitations can arise. The high acidity of the benzylic protons, enhanced by the -CF₃ groups, can lead to side reactions like elimination, especially with strongly basic conditions. In some cross-coupling reactions, highly electron-poor benzyl bromides can be prone to forming homo-coupled products. nih.gov
Table 2: Examples of Cross-Coupling Reactions with Trifluoromethyl-Substituted Benzyl Bromides
| Substrate | Coupling Partner | Reaction Type | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| 4-Trifluoromethylbenzyl bromide | Phenylboronic acid | Suzuki | Pd/Tetraphosphine | High TON | lookchem.com |
| m-CF₃ Benzyl bromide | Lithium (triisopropylsilyl)acetylide | sp-sp³ Coupling | [Pd(μ-I)PtBu₃]₂ | 61% | nih.gov |
| p-CF₃ Benzyl bromide | Lithium (triisopropylsilyl)acetylide | sp-sp³ Coupling | [Pd(μ-I)PtBu₃]₂ | 75% | nih.gov |
Investigation of Organometallic Catalysis in Coupling Systems
Palladium and nickel-catalyzed cross-coupling reactions are powerful methods for forming new bonds. The reactivity of benzyl bromides in these systems is highly dependent on the electronic properties of the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzyl bromide, are known to influence the rates and outcomes of these reactions.
For instance, in palladium-catalyzed sp-sp3 cross-coupling reactions between benzyl bromides and lithium acetylides, electron-poor benzyl bromides have been shown to be effective coupling partners. A study on this transformation demonstrated that benzyl bromides bearing electron-withdrawing groups, such as a meta-trifluoromethyl group (a close analogue to the 3,5-bis(trifluoromethyl) arrangement), successfully yield the desired coupled products. nih.gov The reaction of m-CF3 benzyl bromide provided the corresponding alkyne in a 61% yield, highlighting the compatibility of such electron-deficient systems with palladium catalysis. nih.gov This suggests that 3,5-bis(trifluoromethyl)benzyl bromide would also be a viable substrate in similar palladium-catalyzed couplings.
Nickel-catalyzed cross-coupling reactions have also emerged as a versatile tool in organic synthesis. nih.govnii.ac.jpacs.orgnih.govrsc.org These reactions often proceed via radical intermediates, and the electronic nature of the benzyl halide can play a crucial role. While specific examples employing 3,5-bis(trifluoromethyl)benzyl bromide are not prevalent in broad surveys, the general principles of nickel catalysis suggest its potential utility. The strong electron-withdrawing effect of the two CF3 groups can facilitate the initial oxidative addition step or influence the stability of key intermediates in the catalytic cycle.
The table below summarizes the results of a palladium-catalyzed cross-coupling reaction of various benzyl bromides with a lithium acetylide, illustrating the effect of electronic substitution on product yield. nih.gov
| Benzyl Bromide Substituent | Product | Yield (%) |
| H | 3-(Triisopropylsilyl)-1-phenyl-1-propyne | 91 |
| p-Me | 1-(4-Methylphenyl)-3-(triisopropylsilyl)-1-propyne | 70 |
| p-SMe | 1-(4-(Methylthio)phenyl)-3-(triisopropylsilyl)-1-propyne | 81 |
| m-CF3 | 1-(3-(Trifluoromethyl)phenyl)-3-(triisopropylsilyl)-1-propyne | 61 |
| p-CF3 | 1-(4-(Trifluoromethyl)phenyl)-3-(triisopropylsilyl)-1-propyne | 75 |
Data sourced from a study on Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. nih.gov
Alkylation Chemistry and Positional Selectivity
3,5-Bis(trifluoromethyl)benzyl bromide is a potent alkylating agent due to the stable carbocation that can be formed upon departure of the bromide, stabilized by the benzene ring, and the inductive electron withdrawal from the trifluoromethyl groups which enhances the electrophilicity of the benzylic carbon. This reagent is frequently used to introduce the 3,5-bis(trifluoromethyl)benzyl group, a sterically bulky and highly electron-deficient moiety, onto various nucleophiles.
A significant application of this compound is as a protecting group in carbohydrate chemistry. In the synthesis of oligosaccharides, the choice of protecting groups is critical for controlling stereoselectivity. The 3,5-bis(trifluoromethyl)benzyl group has been instrumental in achieving high 1,2-cis-selectivity in glucosylation reactions of reactive alcohols. nih.govacs.org The electron-withdrawing nature of this protecting group is thought to disfavor the formation of a dissociative oxocarbenium ion intermediate, thereby promoting a pathway that leads to the desired cis-glycoside. nih.gov
The effectiveness of the 3,5-bis(trifluoromethyl)benzyl group in directing stereoselectivity was compared to the standard benzyl group and the 4-trifluoromethylbenzyl group. The study revealed that increasing the electron-withdrawing capacity of the benzyl protecting group generally leads to higher 1,2-cis selectivity. nih.govacs.org
The following table presents data from a study on the O-glycosylation of a reactive alcohol with different glucosyl donors, highlighting the impact of the benzyl protecting group on the cis:trans product ratio. nih.gov
| Donor Benzyl Protecting Group | cis:trans Ratio |
| Benzyl (Bn) | 5.5:1 |
| 4-Trifluoromethylbenzyl (CF3Bn) | 12:1 |
| 3,5-Bis(trifluoromethyl)benzyl (3,5-bis-CF3Bn) | 28:1 |
Data sourced from a study on leveraging trifluoromethylated benzyl groups for 1,2-cis-selective glucosylation. nih.gov
This demonstrates a clear trend where the increased electron-withdrawing strength of the 3,5-bis(trifluoromethyl)benzyl group provides superior positional and stereochemical control in this specific alkylation reaction. nih.gov
Fundamental Mechanistic Probes in Organic Transformations Involving the Compound
The unique electronic properties of the 3,5-bis(trifluoromethyl)benzyl group make its corresponding bromide a valuable tool for probing organic reaction mechanisms. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly impacts the stability of charged intermediates and the energetics of transition states.
In the previously mentioned glycosylation studies, the systematic variation of benzyl protecting groups from benzyl to 4-trifluoromethylbenzyl and finally to 3,5-bis(trifluoromethyl)benzyl allowed for a direct investigation of the electronic effects on the reaction outcome. The observed correlation between the electron-withdrawing strength of the protecting group and the 1,2-cis-selectivity provides strong evidence for the proposed mechanistic pathway. nih.govacs.org The selectivity was found to correlate with the Hammett σ parameter of the substituents, a quantitative measure of their electronic influence. nih.gov This use of a series of electronically-tuned substrates, including the 3,5-bis(trifluoromethyl)benzyl derivative, serves as a classic example of using physical organic principles to elucidate a reaction mechanism.
Furthermore, the 3,5-bis(trifluoromethyl)benzyl moiety has been utilized in the synthesis of N-substituted nitroanilines and subsequent diamines. mdpi.com The reactivity in nucleophilic aromatic substitution reactions is influenced by the electronic character of the substituents on the benzylamine (B48309) precursor, which is synthesized from 3,5-bis(trifluoromethyl)benzyl bromide.
The compound has also been employed as a derivatizing reagent for the analysis of uracil (B121893) in DNA by gas chromatography and negative chemical ionization mass spectrometry. sigmaaldrich.com In this context, the high electrophilicity of the benzylic carbon and the unique mass spectral signature of the trifluoromethyl groups are exploited for sensitive detection.
The distinct chemical and electronic properties of 3,5-bis(trifluoromethyl)benzyl bromide thus provide a powerful lever for chemists to not only construct complex molecules with high selectivity but also to gain fundamental insights into the underlying mechanisms of organic reactions.
Applications of 3,5 Bis Trifluoromethyl Benzyl Bromide in Advanced Synthetic Chemistry
Versatile Building Block in Complex Molecule Synthesis
3,5-Bis(trifluoromethyl)benzyl bromide serves as an essential building block in organic chemistry, enabling the synthesis of intricate molecules. chemimpex.com Its unique electronic properties and reactivity are leveraged by researchers in both academic and industrial settings to construct complex molecular architectures, particularly for pharmaceutical and agrochemical applications. chemimpex.com The presence of the trifluoromethyl groups can enhance the biological activity, lipophilicity, and metabolic stability of the resulting molecules. chemimpex.comcymitquimica.com
A primary application of 3,5-bis(trifluoromethyl)benzyl bromide is in the synthesis of substituted aromatic derivatives. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of the 3,5-bis(trifluoromethyl)benzyl moiety into various molecular scaffolds.
One notable example is the synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.comresearchgate.net This reaction proceeds in two steps, starting with the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with 3,5-bis(trifluoromethyl)benzylamine (B151408) to yield N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline with a 98% yield. mdpi.comresearchgate.net Subsequent catalytic hydrogenation of the nitro group affords the target diamine in 97% yield. mdpi.comresearchgate.net This diamine is a valuable building block for creating benzimidazoles and other heterocyclic systems. mdpi.com
Further demonstrating its utility, the compound is used to synthesize pyrazole (B372694) derivatives, which have shown potent activity as growth inhibitors of drug-resistant bacteria. mdpi.comnih.gov It is also used in the solvent-free direct amidation of stearic acid to produce N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com
Table 2: Examples of Synthesized Substituted Aromatic Derivatives
| Reactant(s) | Product | Yield |
|---|---|---|
| 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% |
| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% |
| 3,5-bis(trifluoromethyl)benzyl chloride and Sodium Azide (B81097) | 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene | 94% |
Data sourced from references mdpi.comresearchgate.netmdpi.comacs.org
The reactivity of the benzylic bromide makes the compound a key player in a variety of organic transformations. chemimpex.com A key reaction is nucleophilic substitution, where the bromide acts as a good leaving group. This is demonstrated in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from the corresponding benzyl (B1604629) chloride or bromide and sodium azide. acs.org This azide product is a critical intermediate for further transformations, such as "click chemistry."
In the field of carbohydrate chemistry, protecting groups derived from 3,5-bis(trifluoromethyl)benzyl bromide have been used to achieve highly 1,2-cis-selective glycosylations. nih.gov The electron-withdrawing nature of the trifluoromethylated benzyl groups on a glucosyl imidate donor, when activated with specific reagents, leads to a significant increase in stereoselectivity, which is a crucial challenge in oligosaccharide synthesis. nih.gov The successful hydrogenolytic removal of these 3,5-bis-CF₃Bn groups further underscores their practical utility in multi-step synthetic sequences. nih.gov
Preparation of Fluorinated Aromatic Compounds
3,5-Bis(trifluoromethyl)benzyl bromide is itself a fluorinated aromatic compound and is a critical starting material for synthesizing more complex fluorinated molecules. cymitquimica.comtcichemicals.com The incorporation of fluorine atoms, and particularly trifluoromethyl groups, into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physical and biological properties. chemimpex.com The trifluoromethyl groups often lead to increased metabolic stability, enhanced membrane permeability, and stronger binding affinity to biological targets. chemimpex.comcymitquimica.com Therefore, this bromide is frequently used to introduce the lipophilic and strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group into a target structure. chemimpex.commdpi.com
Synthesis of Key Chemical Intermediates for Downstream Applications
This reagent is a crucial intermediate in the synthesis of other valuable chemical compounds. chemimpex.comgoogle.com For example, it is used to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, an important intermediate for creating triazoles via azide-alkyne cycloaddition reactions. acs.org The bromide itself can be prepared from its corresponding alcohol, 3,5-bis(trifluoromethyl)benzylalcohol, through a halogenation reaction using agents like hydrobromic acid. google.com This alcohol is, in turn, synthesized from 3,5-bis(trifluoromethyl)-halobenzene via a Grignard reaction with paraformaldehyde. google.com This synthetic pathway highlights the bromide's position as a key intermediate that connects simpler starting materials to more complex functionalized molecules for downstream applications in pharmaceuticals and materials science. chemimpex.comgoogle.com
Strategic Use in Enantioselective Synthesis
The 3,5-bis(trifluoromethyl)benzyl group plays a significant role in enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule. This is particularly important in pharmacology, where different enantiomers can have vastly different biological activities.
A prominent application of 3,5-bis(trifluoromethyl)benzyl bromide is in the enantioselective synthesis of non-peptidic antagonists for the neurokinin-1 (NK1) receptor. sigmaaldrich.comchemdad.com The NK1 receptor and its endogenous ligand, Substance P, are implicated in various physiological processes, and antagonists are used as antiemetic drugs. nih.gov
The 3,5-bis(trifluoromethyl)benzyl moiety is a key structural feature of the potent and selective NK1 receptor antagonist Aprepitant. mdpi.com In the synthesis of related compounds, the bromide is used to introduce this critical group. For example, various N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles have been prepared and evaluated for their NK1 receptor antagonistic activities. nih.gov Structure-activity relationship studies have shown that the 3,5-bis(trifluoromethyl)benzyl group fits into a specific binding pocket on the receptor, contributing significantly to the molecule's high affinity and antagonist activity. mdpi.comnih.gov Its use has led to the development of tetrahydropyridine (B1245486) derivatives that exhibit excellent inhibitory effects both in vitro and in vivo. nih.gov
Intermediary Role of 3,5 Bis Trifluoromethyl Benzyl Bromide in Medicinal Chemistry Synthesis
Design and Synthesis of Fluorinated Pharmacological Agents
The incorporation of fluorine into drug molecules is a widely used strategy in pharmaceutical development to improve potency and pharmacokinetic properties. mdpi.com 3,5-Bis(trifluoromethyl)benzyl bromide is an important reagent in this context, serving as a key intermediate for producing fluorinated compounds with potentially improved efficacy and selectivity. chemimpex.com Its compatibility with a range of reaction conditions makes it a suitable choice for diverse synthetic pathways. chemimpex.com
For instance, this compound is used in the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives, which have shown potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov The strategic placement of the 3,5-bis(trifluoromethyl)phenyl moiety is known to improve the pharmacodynamic and pharmacokinetic properties of the resulting compounds. nih.gov The synthesis involves creating a pyrazole aldehyde intermediate, which then undergoes reductive amination with various anilines to produce a library of potential antimicrobial agents. nih.gov
Table 1: Research Findings on Synthesized Fluorinated Compounds
| Synthesized Compound Class | Starting Reagent | Therapeutic Target/Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| Pyrazole Derivatives | 3',5'-Bis(trifluoromethyl)acetophenone | Drug-Resistant Bacteria (e.g., MRSA) | Compounds showed potent growth inhibition of Gram-positive bacteria with MIC values as low as 0.25 µg/mL. | nih.gov |
| Lignin-like Compounds | 3,5-Bis(trifluoromethyl)benzyl bromide | Various (Anticancer, Antiviral, Anti-inflammatory) | Resulting compounds exhibit a wide range of biological activities, including anti-HIV and antiplatelet aggregation activity. | guidechem.com |
| (Chlorophenyl)benzylamino]propanamides | 3,5-Bis(trifluoromethyl)benzyl bromide | Cholesteryl Ester Transfer Protein (CETP) | Used as a reagent in the synthesis of CETP inhibitors. | |
| N-3,5-bis(trifluoromethyl)benzyl-cinchonidinium Bromide | 3,5-Bis(trifluoromethyl)benzyl bromide | Phase Transfer Catalyst | The compound is a Cinchona alkaloid-based phase transfer catalyst used in asymmetric synthesis. | buchler-gmbh.com |
The introduction of a trifluoromethyl (-CF3) group is a crucial strategy in modern drug design. hovione.com This functional group can significantly alter a compound's lipophilicity, metabolic stability, solubility, and binding affinity to its biological target. mdpi.comhovione.com The CF3 group is a strong electron-withdrawing substituent with a compact steric profile. mdpi.com
Key advantages of using trifluoromethyl groups in drug design include:
Enhanced Target Binding: The high electronegativity of the fluorine atoms can improve electrostatic and hydrogen bonding interactions with biological targets. The size of the CF3 group, being larger than a methyl group, can also increase binding affinity and selectivity through enhanced hydrophobic interactions. mdpi.com
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes. This often leads to a longer drug half-life. mdpi.com
Chemists employ various methods for trifluoromethylation, including radical, nucleophilic, and electrophilic pathways, often using specialized reagents. mdpi.com However, using building blocks like 3,5-bis(trifluoromethyl)benzyl bromide, which already contain the desired moiety, provides a direct and efficient route to incorporate the 3,5-bis(trifluoromethyl)phenyl group into a target molecule. chemimpex.com
Precursor for Advanced Ligands Targeting Biological Pathways
3,5-Bis(trifluoromethyl)benzyl bromide is a valuable precursor for creating advanced ligands that can interact with specific biological targets, such as proteins and receptors. Its utility has been demonstrated in the synthesis of potent and selective inhibitors for various enzymes and receptors.
One notable application is in the enantioselective synthesis of L-733,060, a non-peptidic antagonist for the neurokinin NK1 receptor. sigmaaldrich.com This receptor is involved in various physiological processes, and its antagonists have been investigated for potential therapeutic uses.
The compound is also used as a reagent in the synthesis of [(chlorophenyl)benzylamino]propanamides, which act as inhibitors of the cholesteryl ester transfer protein (CETP). CETP is a key target in the development of drugs for managing cholesterol levels and cardiovascular disease. Furthermore, 3,5-bis(trifluoromethyl)benzyl bromide is employed to synthesize various lignin-like compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-HIV, and anti-inflammatory properties. guidechem.com The synthesis of N-3,5-bis(trifluoromethyl)benzyl-cinchonidinium bromide, a phase-transfer catalyst, from the title compound further illustrates its role as a versatile precursor in specialized chemical synthesis. buchler-gmbh.com
Contributions of 3,5 Bis Trifluoromethyl Benzyl Bromide to Material Science Synthesis
Formulation of Advanced Polymeric Materials and Coatings
The introduction of the 3,5-bis(trifluoromethyl)benzyl moiety into polymer backbones has a profound impact on their physical and chemical properties, leading to the development of high-performance materials suitable for demanding applications in the electronics and automotive industries. chemimpex.com The two trifluoromethyl (-CF3) groups are key to these enhancements. researchgate.net
Research into fluorinated polymers has consistently demonstrated that the presence of -CF3 groups leads to a marked improvement in several key characteristics. These include greater solubility in organic solvents, a lower dielectric constant, reduced water absorption, and superior thermal and thermo-oxidative stability. researchgate.net Furthermore, these polymers often exhibit enhanced optical transparency, higher gas permeability, and increased flame resistance when compared to their non-fluorinated analogues. researchgate.net
Thermal Properties of Fluorinated Polyimides
| Property | Value Range | Conditions |
|---|---|---|
| 5% Weight Loss Temperature (Nitrogen) | 535–605°C | Thermogravimetric Analysis (TGA) |
| 5% Weight Loss Temperature (Air) | 523–594°C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 345–366°C | Differential Scanning Calorimetry (DSC) |
Data derived from studies on fluorinated polyimides containing trifluoromethyl groups. researchgate.net
These properties make polymers synthesized with 3,5-bis(trifluoromethyl)benzyl bromide and similar fluorinated monomers highly suitable for applications requiring robust performance under extreme conditions, such as in the fabrication of flexible electronics and advanced coatings. chemimpex.comresearchgate.net
Synthesis of Liquid Crystalline Materials
The unique electronic and structural characteristics of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in the design and synthesis of liquid crystalline materials. While direct synthesis examples using 3,5-bis(trifluoromethyl)benzyl bromide are not extensively detailed in readily available literature, the influence of the trifluoromethyl moiety on mesomorphic behavior is well-documented in analogous systems. nih.gov
The incorporation of trifluoromethyl groups into a molecule can significantly alter its mesogenic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the thermal stability of these phases. nih.gov The high polarity and small volume of the fluorine atom can enhance the dielectric anisotropy of the resulting liquid crystal, a crucial parameter for electro-optical applications. mdpi.com
Studies on liquid crystals containing a benzotrifluoride (B45747) moiety have shown that the terminal alkoxy chain length plays a significant role in determining the mesophase behavior. For example, in one homologous series, all members exhibited enantiotropic smectic A and nematic phases. nih.gov The stability of the smectic A phase was observed to increase with the length of the alkoxy chain from n=6 to n=10, while the nematic phase range decreased. nih.gov
Mesomorphic Properties of Benzotrifluoride-Based Liquid Crystals
| Alkoxy Chain Length (n) | Mesophase Type | Smectic A Range (ΔTSmA) | Nematic Range (ΔTN) |
|---|---|---|---|
| 6 | Smectic A, Nematic | 7.7°C | 86.2°C |
| 10 | Smectic A, Nematic | 55.4°C | Not specified |
| 12 | Smectic A, Nematic | 43.7°C | 5.3°C |
Data from a study on (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate. nih.gov
Development of Specialty Chemicals for High-Performance Applications
Beyond polymeric and liquid crystalline materials, 3,5-bis(trifluoromethyl)benzyl bromide serves as a crucial starting material for the synthesis of a diverse range of specialty chemicals with high-performance applications. Its utility stems from its reactive benzyl (B1604629) bromide functionality, which allows for its incorporation into more complex molecular architectures, while the trifluoromethyl groups impart unique properties to the final product. chemimpex.com
A significant application of this compound is in the field of asymmetric catalysis. Chiral phase-transfer catalysts, such as N-3,5-bis(trifluoromethyl)benzyl-cinchonidinium bromide and N-3,5-bis(trifluoromethyl)benzyl-quinidinium bromide, are synthesized using 3,5-bis(trifluoromethyl)benzyl bromide. buchler-gmbh.combuchler-gmbh.com These catalysts are employed in a variety of enantioselective transformations, which are critical in the pharmaceutical and fine chemical industries for the production of single-enantiomer drugs and other chiral molecules.
Furthermore, the 3,5-bis(trifluoromethyl)benzyl group has been instrumental in advancing the field of carbohydrate chemistry. Researchers have demonstrated that using this group as a protecting group in glucosyl imidate donors leads to a significant increase in 1,2-cis-selectivity during glycosylation reactions. nih.gov This level of stereochemical control is highly sought after in the synthesis of complex oligosaccharides and glycoconjugates, which play vital roles in numerous biological processes. nih.gov The electron-withdrawing nature of the trifluoromethyl groups is believed to influence the reaction pathway, favoring the formation of the desired cis-glycosidic linkage. nih.gov
In another area of research, the 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into pyrazole (B372694) derivatives to create potent antimicrobial agents. nih.gov The trifluoromethyl groups in these compounds are known to enhance their pharmacokinetic and pharmacodynamic properties. nih.gov This highlights the role of 3,5-bis(trifluoromethyl)benzyl bromide as a precursor for developing new therapeutic agents.
The synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine is another example of a specialty chemical derived from a related starting material, which serves as a building block for arylbenzimidazoles and other biologically active compounds. mdpi.com These examples underscore the versatility of the 3,5-bis(trifluoromethyl)benzyl unit in creating a wide array of functional molecules with applications spanning from catalysis to medicine.
Analytical Applications Employing 3,5 Bis Trifluoromethyl Benzyl Bromide As a Chemical Reagent
Derivatization in Chromatography-Mass Spectrometry Techniques.nih.govresearchgate.net
3,5-Bis(trifluoromethyl)benzyl bromide is employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the analytical characteristics of target molecules. nih.govresearchgate.net Derivatization is a chemical modification process that converts a compound into a product of similar structure, but with properties that are more suitable for a given analytical technique. In the context of GC-MS, this often involves increasing the volatility, thermal stability, and detectability of the analyte. The incorporation of the 3,5-bis(trifluoromethyl)benzyl group into a molecule significantly enhances its electron-capturing ability, which is highly advantageous for detection by negative chemical ionization (NCI) mass spectrometry, a technique known for its high sensitivity. nih.gov
Detection and Quantification of Specific Biomarkers (e.g., Uracil (B121893) in DNA).nih.govresearchgate.net
A notable application of 3,5-bis(trifluoromethyl)benzyl bromide is in the sensitive detection and quantification of uracil in DNA. nih.govresearchgate.net Uracil can arise in DNA through the deamination of cytosine, a form of DNA damage. The accurate measurement of uracil levels is crucial for studies on DNA repair, genomic stability, and the effects of certain pathological conditions like folic acid deficiency. nih.gov
The analytical method involves the enzymatic release of uracil from the DNA backbone using uracil DNA glycosylase. The freed uracil is then derivatized with 3,5-bis(trifluoromethyl)benzyl bromide. nih.govresearchgate.net It is understood that two molecules of the reagent react with one molecule of uracil, likely at the N1 and N3 positions, to form N,N'-bis(3,5-bis(trifluoromethyl)benzyl)uracil. This derivatization step is critical for rendering the non-volatile uracil amenable to GC analysis and for introducing the highly electrophilic trifluoromethyl groups.
Table 1: GC-MS Derivatization of Uracil
| Analyte | Derivatizing Reagent | Derivatized Product | Analytical Technique | Limit of Detection |
| Uracil in DNA | 3,5-Bis(trifluoromethyl)benzyl bromide | N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)uracil | GC-NCI-MS | 1 pg per 100 µg DNA nih.gov |
Chemical Tagging for Advanced Spectroscopic Probes (e.g., ¹⁹F NMR for Protein Dynamics).ed.ac.ukrsc.orgresearchgate.net
The 3,5-bis(trifluoromethyl)benzyl moiety is also utilized as a chemical tag for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying the structure, dynamics, and interactions of macromolecules like proteins. ed.ac.ukrsc.orgresearchgate.net The fluorine-19 nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity), and the absence of background signals in biological samples. researchgate.net The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it a valuable reporter of conformational changes in proteins. nih.govresearchgate.net
A key application in this area is the study of the intrinsically disordered protein Myc and its dimerization with its partner protein, Max. ed.ac.ukrsc.org The Myc-Max heterodimer is a transcription factor implicated in cancer. To investigate the structural dynamics of this interaction, a 3,5-bis(trifluoromethyl)benzyl tag is covalently attached to a single cysteine residue within the Myc protein. ed.ac.ukrsc.org This is achieved by reacting the protein with 3,5-bis(trifluoromethyl)benzyl bromide. ed.ac.uk The six equivalent fluorine atoms of the tag provide a strong, single NMR signal, which enhances the spectral sensitivity, a significant advantage when working with low protein concentrations. ed.ac.uk
The ¹⁹F NMR chemical shift of the tag is sensitive to changes in the protein's conformation. For instance, the chemical shift of the tag on the native, folded protein will differ from that of the denatured (unfolded) protein. nih.gov Furthermore, upon binding to the Max protein, the local environment of the ¹⁹F tag on Myc changes, leading to a perturbation in its chemical shift. By monitoring these chemical shift changes, researchers can gain insights into the structural dynamics of the Myc-Max dimer formation. ed.ac.ukrsc.org While the precise chemical shift values for the 3,5-bis(trifluoromethyl)benzyl-tagged Myc in its various states (native, denatured, and Max-bound) are not detailed in the provided search results, the methodology highlights the utility of this chemical tag in probing complex protein-protein interactions.
Table 2: ¹⁹F NMR Chemical Tagging of Myc Protein
| Protein | Chemical Tag | Tagged Residue | Analytical Technique | Application |
| Myc | 3,5-Bis(trifluoromethyl)benzyl | Cysteine | ¹⁹F NMR Spectroscopy | Studying structural dynamics of Myc-Max heterodimer formation ed.ac.ukrsc.org |
Computational Chemistry and Theoretical Characterization of 3,5 Bis Trifluoromethyl Benzyl Bromide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For molecules containing the 3,5-bis(trifluoromethyl)benzyl moiety, DFT calculations are typically performed using methods like Becke's three-parameter hybrid functional with the Lee–Yang–Parr correlation functional (B3LYP) and a substantial basis set such as 6-311+G(d,p) to ensure accuracy. mdpi.comresearchgate.net
Geometry optimization is a fundamental computational step to determine the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. nih.gov This process involves calculating the energy and forces on each atom and adjusting their positions until a minimum energy conformation is found. For a flexible molecule, a potential energy surface scan across rotatable bonds is performed to identify all possible low-energy conformers. nih.gov
In a theoretical study of the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide, geometry optimization was performed using the B3LYP/6-311+G(d,p) method in the gas phase to identify its most stable structure. mdpi.com A similar procedure for 3,5-bis(trifluoromethyl)benzyl bromide would identify its preferred conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters (Illustrative) (Note: This table illustrates the type of data obtained from geometry optimization. Specific values for 3,5-Bis(trifluoromethyl)benzyl bromide require a dedicated computational study.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | ~1.95 Å |
| Bond Length | C-CF₃ | ~1.50 Å |
| Bond Angle | C-C-Br | ~110° |
| Dihedral Angle | Br-C-C-C (benzyl ring) | ~90° |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack). mdpi.com
For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis revealed an electron-deficient region around the amide nitrogen and an electron-rich region near the carbonyl oxygen. mdpi.com The 3,5-bis(trifluoromethyl)phenyl moiety itself contributes significantly to the electronic landscape. In 3,5-bis(trifluoromethyl)benzyl bromide, the two CF₃ groups would create a strong electron-deficient (blue) character on the aromatic ring, while the bromine atom, being electronegative, would also influence the potential of the benzylic carbon. The region around the bromine atom would likely exhibit a negative electrostatic potential.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity. mdpi.com
In the computational analysis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the LUMO was found to be located primarily over the 3,5-bis(trifluoromethyl)phenyl moiety, indicating its role as the primary electron-accepting site. mdpi.com The molecule exhibited a high HOMO-LUMO gap of 5.54 eV, signifying its considerable stability. mdpi.com A similar analysis for 3,5-bis(trifluoromethyl)benzyl bromide would be expected to show the LUMO localized on the aromatic ring and benzylic carbon, influenced by the CF₃ groups and the bromine atom.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Related Compound, N-(3,5-Bis(trifluoromethyl)benzyl)stearamide mdpi.com
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -7.38 |
| E(LUMO) | -1.84 |
| Energy Gap (ΔE) | 5.54 |
| Electronegativity (χ) | 4.61 |
| Chemical Hardness (η) | 2.77 |
| Global Electrophilicity Index (ω) | 3.83 |
Molecular Modeling for Reaction Intermediate Stability and Transition State Analysis
Molecular modeling is instrumental in studying reaction mechanisms, including the stability of intermediates and the energy of transition states. The 3,5-bis(trifluoromethyl)benzyl group is often used as a protecting group in organic synthesis, and its electronic properties can significantly influence reaction outcomes. nih.gov
In a study on glycosylation reactions, the use of a 3,5-bis-trifluoromethylbenzyl (3,5-bis-CF₃Bn) protecting group on a glucosyl donor led to a consistent increase in 1,2-cis selectivity, particularly with reactive alcohols. nih.gov This enhanced selectivity is attributed to the electron-withdrawing nature of the protecting group, which destabilizes the oxocarbenium-ion-like transition state that would lead to the 1,2-trans product. Computational modeling of these reaction pathways, including the transition states for both the 1,2-cis and 1,2-trans products, would allow for a quantitative understanding of this stereochemical control. Such an analysis would calculate the activation energies for competing pathways, confirming that the path leading to the 1,2-cis product is energetically favored.
Prediction of Spectroscopic Parameters from Quantum Chemical Calculations
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. nih.gov Vibrational spectroscopy (Infrared and Raman) is particularly well-suited for this comparison.
DFT calculations can compute the fundamental vibrational frequencies and their corresponding intensities. researchgate.net In the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a simulation of the infrared spectrum based on DFT calculations showed good agreement with the experimentally observed spectral patterns. mdpi.com A similar theoretical analysis of 3,5-bis(trifluoromethyl)benzyl bromide would allow for the assignment of its characteristic vibrational modes, such as the C-Br stretch, the C-F stretches of the trifluoromethyl groups, and the various aromatic ring vibrations. This provides a powerful method for confirming the structure and understanding the vibrational properties of the molecule.
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 3,5-Bis(trifluoromethyl)benzal bromide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide critical pieces of the structural puzzle.
The ¹H NMR spectrum of this compound is distinguished by its simplicity and characteristic signals. The spectrum is typically defined by signals in the aromatic region corresponding to the protons on the benzene (B151609) ring and a distinct signal in the aliphatic region for the benzylic methylene (B1212753) protons. The potent electron-withdrawing effects of the dual trifluoromethyl (CF₃) groups and the bromine atom significantly influence the chemical shifts (δ) of the protons.
In a typical ¹H NMR spectrum, the aromatic protons are deshielded, causing them to resonate at higher chemical shifts. A singlet integrating to one proton can be assigned to the proton at the 4-position of the benzene ring, while another singlet integrating to two protons corresponds to the equivalent protons at the 2- and 6-positions. The methylene protons of the bromomethyl group (-CH₂Br) characteristically appear as a sharp singlet. chemicalbook.com
Table 1: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (H-4) | 7.86 | s | 1H |
| Ar-H (H-2, H-6) | 7.79 | s | 2H |
| -CH₂Br | 4.56 | s | 2H |
This table is interactive. Data is based on reported values for the compound and its derivatives. chemicalbook.com
Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon environment within the molecule, including the benzylic carbon, the quaternary carbons bonded to the trifluoromethyl groups, the ipso-carbon attached to the bromomethyl moiety, and the aromatic methine carbons. A key feature of the spectrum is the signal for the trifluoromethyl carbons, which appears as a quartet due to spin-spin coupling with the three fluorine atoms.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -CH₂Br | ~32-33 | t | - |
| Aromatic C-H | ~121-129 | d | - |
| Aromatic C-CF₃ | ~132 | q | ~34 |
| Aromatic C-CH₂Br | ~140 | s | - |
| -CF₃ | ~123 | q | ~272 |
This table is interactive. Data is compiled from general knowledge and spectral data of structurally related compounds. rsc.orgnih.gov
Given the presence of two trifluoromethyl groups, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for the characterization of this compound. nih.gov Due to the molecular symmetry, both CF₃ groups are chemically equivalent, resulting in a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly characteristic of trifluoromethyl groups attached to an aromatic ring, typically appearing around -63 ppm. nih.gov
While one-dimensional NMR spectra are often adequate for the structural confirmation of a relatively simple molecule like this compound, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide unambiguous confirmation of the structure.
HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would exhibit correlations between the benzylic protons of the -CH₂Br group and the aromatic carbons at positions 1, 2, and 6, thereby confirming the attachment of the bromomethyl group to the ring.
NOESY experiments are instrumental in determining the spatial proximity of protons. A NOESY spectrum would show through-space correlations between the benzylic protons and the adjacent aromatic protons at the 2- and 6-positions, further corroborating the assigned structure.
Although specific 2D NMR studies focused solely on this compound are not extensively reported, these techniques are standard practice in the structural analysis of more complex molecules synthesized using this compound as a starting material.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman analysis, is pivotal for identifying the functional groups within a molecule.
The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to the various bonds present in the molecule. The most prominent of these are the C-H, C-C, C-Br, and C-F bond vibrations. Commercial suppliers of this compound often confirm that its IR spectrum conforms to that of an authentic sample. The PubChem database also indicates the availability of both IR and Raman spectral data.
The C-F stretching vibrations are particularly intense and serve as a hallmark for trifluoromethylated compounds.
Table 3: Characteristic Vibrational Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100–3000 | Medium-Weak |
| Aliphatic C-H stretch (-CH₂) | 2950–2850 | Medium |
| Aromatic C=C stretch | 1600–1450 | Medium-Strong |
| C-F stretch (asymmetric) | ~1280 | Very Strong |
| C-F stretch (symmetric) | ~1140 | Very Strong |
| C-Br stretch | 700–500 | Medium-Strong |
This table is interactive. Assignments are based on established principles of vibrational spectroscopy and data for substituted benzenes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For 3,5-Bis(trifluoromethyl)benzyl bromide, which has a molecular formula of C₉H₅BrF₆, the nominal molecular weight is 307 g/mol . nist.govchemimpex.com Mass spectrometry provides critical data for confirming this molecular weight and understanding the compound's fragmentation behavior under specific ionization conditions.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and numerous fragment ions. nih.gov The resulting mass spectrum is a characteristic fingerprint that aids in structural elucidation.
The EI mass spectrum of 3,5-Bis(trifluoromethyl)benzyl bromide is characterized by a distinct fragmentation pattern. The molecular ion is often observed, but the most prominent peak, known as the base peak, corresponds to the fragment resulting from the cleavage of the carbon-bromine bond. This is a common fragmentation pathway for benzyl (B1604629) bromides due to the stability of the resulting benzyl cation. The loss of the bromine atom from the molecular ion results in a fragment with an m/z of 227. nih.gov
Detailed fragmentation data from a GC-MS analysis using electron ionization is presented below. nih.gov
Table 1: Major EI-MS Fragmentation Peaks for 3,5-Bis(trifluoromethyl)benzyl bromide
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 227 | 99.99 | [C₉H₅F₆]⁺ |
| 228 | 9.18 | Isotope peak of [C₉H₅F₆]⁺ |
| 177 | 8.86 | [C₈H₅F₄]⁺ (Loss of CF₂) |
| 287 | 5.51 | [C₉H₄BrF₅]⁺ (Loss of HF) |
Data sourced from experimental GC-MS run (Instrument: HITACHI M-2500, EI-B). nih.gov
Negative Chemical Ionization Mass Spectrometry
Negative Chemical Ionization (NCI) is a soft ionization technique that is highly sensitive for compounds containing electronegative atoms, such as halogens. Unlike the extensive fragmentation seen in EI-MS, NCI often produces a simple spectrum, frequently dominated by the molecular anion ([M]⁻) or a high-mass fragment, making it exceptionally useful for quantitative analysis of trace amounts of a substance. nih.gov
3,5-Bis(trifluoromethyl)benzyl bromide is frequently employed as a derivatizing agent for the analysis of other compounds using gas chromatography with NCI mass spectrometry (GC-NCI-MS). sigmaaldrich.comchemdad.comfishersci.no Its utility stems from the two trifluoromethyl groups and the bromine atom, which confer high electron affinity to the molecule. When it reacts with an analyte (for example, uracil (B121893) in DNA), it forms a derivative that is highly responsive in NCI mode. sigmaaldrich.comchemdad.comfishersci.no This derivatization strategy allows for the detection of analytes at extremely low concentrations, often in the picogram or femtogram range. nih.govnih.gov While NCI is used to analyze the derivatives, the technique's sensitivity is enabled by the presence of the 3,5-bis(trifluoromethyl)benzyl moiety. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. ubbcluj.ro The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule.
The UV-Vis spectrum of 3,5-Bis(trifluoromethyl)benzyl bromide is primarily determined by its aromatic ring, which acts as a chromophore. The benzene ring system gives rise to characteristic π→π* electronic transitions. slideshare.net These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi-star (π*) antibonding orbitals. The presence of substituents on the benzene ring—in this case, the bromomethyl (-CH₂Br) and two trifluoromethyl (-CF₃) groups—influences the energy of these transitions and thus the absorption maxima (λmax). These substituents can cause shifts in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths compared to unsubstituted benzene. An infrared spectrum of the compound can be used for conformity checks. thermofisher.com
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. The results are used to experimentally verify the empirical formula, which for 3,5-Bis(trifluoromethyl)benzyl bromide is C₉H₅BrF₆. sigmaaldrich.comthermofisher.com The experimentally determined percentages of carbon, hydrogen, bromine, and fluorine must align with the calculated theoretical values derived from the molecular formula to confirm its elemental composition and purity.
Table 2: Theoretical Elemental Composition of 3,5-Bis(trifluoromethyl)benzyl bromide
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 35.21% |
| Hydrogen | H | 1.008 | 1.64% |
| Bromine | Br | 79.904 | 26.02% |
Calculations are based on the molecular formula C₉H₅BrF₆ and a molecular weight of 307.03 g/mol . chemimpex.com
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalytic Applications
Currently, dedicated synthetic routes for 3,5-Bis(trifluoromethyl)benzal bromide are not extensively reported in peer-reviewed literature. Research into its synthesis would be the first step towards unlocking its potential. Future investigations could explore pathways such as the radical bromination of 3,5-bis(trifluoromethyl)toluene (B1197328) under conditions that favor double substitution on the methyl group.
Once accessible, the compound could be explored as a precursor in various transformations. The gem-dibromo group is a functional handle for the synthesis of aldehydes, ketones, or for forming carbon-carbon bonds through reactions like the Corey-Fuchs reaction. Its highly fluorinated nature could make it a substrate of interest in the development of new catalytic cycles, potentially involving transition metal catalysts for cross-coupling reactions, although such applications are yet to be demonstrated.
Development of Advanced Materials with Tailored Properties
The incorporation of trifluoromethyl groups into organic molecules is a common strategy for enhancing the thermal stability, chemical resistance, and lipophilicity of materials. The parent compound, 3,5-Bis(trifluoromethyl)benzyl bromide, is noted for its use in formulating advanced materials like coatings and polymers with enhanced properties. sigmaaldrich.com
Theoretically, this compound could serve as a unique building block or cross-linking agent in polymer chemistry. Its difunctional nature at the benzylic position could allow for the synthesis of novel polymers. The resulting materials, rich in fluorine content, would be expected to exhibit low surface energy (hydrophobicity and oleophobicity), high thermal stability, and specific optical properties. Research in this area would involve polymerizing the benzal bromide or its derivatives with suitable co-monomers to create advanced fluoropolymers for specialized applications in electronics, aerospace, or performance coatings.
Integration into Sustainable Chemical Manufacturing Processes
The integration of highly fluorinated compounds into sustainable manufacturing processes presents both challenges and opportunities. The development of efficient, high-yield synthetic routes to this compound with minimal waste (high atom economy) would be a prerequisite. This could involve exploring solvent-free reaction conditions or the use of recyclable catalysts. chemeo.com
Furthermore, the compound's utility could be evaluated in the context of "green chemistry." For instance, its derivatives could be investigated as components in more stable and efficient organocatalysts or phase-transfer catalysts. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group can be used to tune the electronic properties of catalysts, potentially leading to higher efficiency and selectivity in chemical reactions, thereby reducing waste and energy consumption. However, it must be noted that such applications for this compound specifically are currently speculative and await experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,5-bis(trifluoromethyl)benzyl bromide with high purity?
- Methodology : The compound is typically synthesized via bromination of 3,5-bis(trifluoromethyl)benzyl alcohol using reagents like PBr₃ or HBr in anhydrous conditions. For example, Kanto Reagents' catalog lists the conversion of 3,5-bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4) to the bromide derivative under controlled bromination .
- Purification : Distillation under reduced pressure (e.g., 65–67°C at 12 mmHg) or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is recommended. Gas chromatography (GC) data from NIST confirms retention indices under polydimethyl siloxane columns, aiding in purity assessment .
Q. How can structural characterization of 3,5-bis(trifluoromethyl)benzyl bromide be performed using spectroscopic techniques?
- NMR Analysis : The compound exhibits distinct ¹H NMR signals for the benzyl CH₂Br group (δ ~4.6 ppm) and aromatic protons (δ ~7.8–8.2 ppm). Trifluoromethyl groups appear as singlets in ¹⁹F NMR (δ ~-63 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 307 (C₉H₅BrF₆⁺) and fragment peaks at m/z 228 ([C₈H₃F₆]⁺) due to loss of Br .
- IR Spectroscopy : Key absorptions include C-Br stretching (~550 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How do steric effects from the 3,5-bis(trifluoromethyl) groups influence reactivity in cross-coupling reactions?
- Experimental Design : Compare reaction yields in Suzuki-Miyaura couplings using 3,5-bis(trifluoromethyl)benzyl bromide versus less hindered analogs (e.g., 4-methylbenzyl bromide). Use Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in THF/water mixtures .
- Findings : Lower yields (e.g., 40–60%) are observed due to steric hindrance, which slows transmetallation. Optimize by increasing reaction temperature (80–100°C) or using bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
Q. How can conflicting literature data on the compound’s melting point be resolved?
- Analysis : Discrepancies (e.g., reported mp 30°C vs. liquid at RT) may arise from purity differences or polymorphic forms. NIST data classifies it as a liquid at 25°C (density 1.675 g/mL), while some suppliers list it as a low-melting solid due to trace impurities .
- Methodology : Conduct differential scanning calorimetry (DSC) on recrystallized samples (solvent: dichloromethane/hexane) to identify true melting behavior. Compare with GC-MS purity (>98%) to correlate thermal properties with impurity profiles .
Q. What strategies mitigate hydrodebromination side reactions during nucleophilic substitutions?
- Optimization : Use aprotic solvents (e.g., DMF or THF) to minimize protic acid formation. Add stabilizing agents like NaHCO₃ to neutralize HBr byproducts. For example, in Grignard reactions, pre-drying THF over molecular sieves reduces water-induced degradation .
- Monitoring : Track reaction progress via ¹⁹F NMR to detect trifluoromethyl group stability, as decomposition often correlates with fluoride ion release .
Methodological Considerations Table
Key Challenges in Advanced Research
- Reactivity vs. Stability : The electron-withdrawing trifluoromethyl groups enhance electrophilicity but reduce thermal stability. Store the compound at –20°C under argon to prevent decomposition .
- Synthetic Scalability : Large-scale bromination requires strict moisture control. Use flow chemistry systems for safer HBr gas handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
